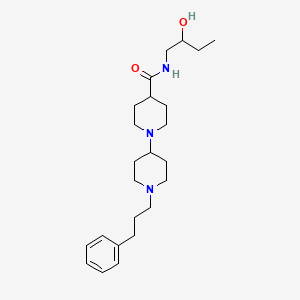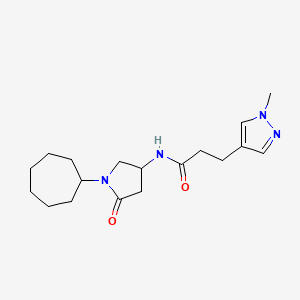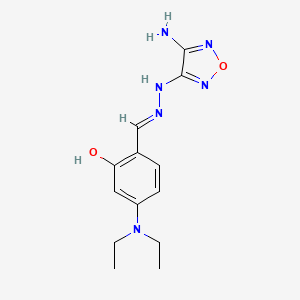![molecular formula C19H20N2O2 B6123662 N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6123662.png)
N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide, also known as CPPC, is a synthetic compound that has gained attention for its potential applications in scientific research. CPPC is a cyclopropane derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for further investigation. In
Mécanisme D'action
The mechanism of action of N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) production and the activation of antioxidant enzymes. N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of oxidative stress, and the modulation of inflammation. N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide has also been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide is its relatively simple synthesis method, which allows for large-scale production. N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide is also relatively stable and can be stored for extended periods without degradation. However, one limitation of N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the investigation of N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide. One potential area of research is the development of N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide and its potential applications in scientific research.
Conclusion:
In conclusion, N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide is a promising compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has been found to exhibit various biochemical and physiological effects. Further investigation is needed to fully understand the mechanism of action of N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide and its potential applications in the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide involves the condensation of 4-hydroxybenzaldehyde with 2-phenylcyclopropanecarbohydrazide in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting compound is then purified through recrystallization to obtain N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide in a high yield.
Applications De Recherche Scientifique
N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide has been found to exhibit antitumor, antioxidant, and anti-inflammatory properties, making it a promising compound for the development of new drugs. N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-18(14-8-10-15(22)11-9-14)20-21-19(23)17-12-16(17)13-6-4-3-5-7-13/h3-11,16-17,22H,2,12H2,1H3,(H,21,23)/b20-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTXTQUDHVCGOB-ZZEZOPTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1CC1C2=CC=CC=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC(=O)C1CC1C2=CC=CC=C2)/C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]-2-phenylcyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethyl-1-piperazinyl)-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6123586.png)

![N-{4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B6123613.png)
![N-(2-pyridinylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6123624.png)
![1-(2-furylmethyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B6123629.png)

![6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6123635.png)
![N-(3-furylmethyl)-5-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6123638.png)
![1-(4-fluorobenzyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123659.png)

![N-(2-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B6123674.png)
![N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6123684.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6123699.png)
